Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a 4-formylphenyl group at the 3-position. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the azetidine nitrogen, enabling controlled functionalization during synthetic workflows. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring aromatic aldehyde groups for covalent or non-covalent interactions .
Properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHOHARHPNOYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with formyl-substituted phenyl compounds. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which undergoes a formylation reaction to introduce the formyl group at the para position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Tert-butyl 3-(4-carboxyphenyl)azetidine-1-carboxylate.
Reduction: Tert-butyl 3-(4-hydroxymethylphenyl)azetidine-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The formyl group may play a crucial role in these interactions by forming covalent or non-covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, synthetic accessibility, and applications.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Reactivity and Applications: The 4-formylphenyl group in the target compound provides a reactive aldehyde for Schiff base formation or nucleophilic additions, making it valuable in drug conjugation (e.g., PROTACs) . In contrast, the 4-bromophenyl analog (CAS 1203681-52-0) is tailored for cross-coupling reactions, expanding its utility in fragment-based drug discovery . The electron-withdrawing nature of fluorine also influences ring strain and reactivity .
Synthetic Accessibility: The target compound is synthesized via multi-step protocols, often involving palladium-catalyzed couplings or protective group strategies (e.g., Boc deprotection). For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (a precursor) is used in Ni-catalyzed carboboration reactions to form glycosides, demonstrating versatility in stereoselective synthesis . Diastereoselective synthesis of azetidines, as shown in , highlights challenges in regiocontrol. For instance, tert-butyl 3-(1-hydroxybutyl)-2-(4-tert-butylphenyl)azetidine-1-carboxylate was obtained in 47% yield via HPLC purification, indicating moderate efficiency compared to non-hydroxylated analogs .
Glutathione S-transferase (GST) modulators, such as BHA derivatives, demonstrate how azetidine-containing compounds can influence detoxification pathways .
Biological Activity
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 249.29 g/mol
- CAS Number : 1236861-90-7
- IUPAC Name : this compound
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a formylphenyl substituent that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate aldehydes under controlled conditions. Common methods include:
- Condensation Reaction : The azetidine derivative is reacted with 4-formylphenol in the presence of a suitable catalyst.
- Purification : The crude product is purified using recrystallization or chromatography to achieve the desired purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity, leading to therapeutic effects in various conditions.
Research Findings
Recent studies have investigated the potential therapeutic applications of this compound:
- Antioxidant Activity : In vitro studies have shown that the compound exhibits significant antioxidant properties, reducing oxidative stress markers in cell cultures exposed to harmful agents .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease .
- Anti-inflammatory Properties : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, suggesting potential applications in neuroinflammatory conditions .
Case Studies
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with this compound resulted in decreased Aβ deposition and improved cognitive function in animal studies.
- Cell Culture Experiments : In astrocyte cultures treated with Aβ, the compound significantly lowered inflammatory markers compared to untreated controls, indicating its potential as a therapeutic agent for neuroinflammation.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
